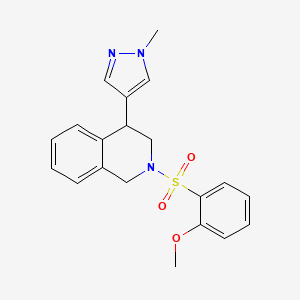![molecular formula C13H16N2O3S B2641144 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide CAS No. 851408-65-6](/img/structure/B2641144.png)
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using appropriate reagents such as thionyl chloride followed by reaction with ethylamine.
Sulfonation: The resulting amide is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function.
相似化合物的比较
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor but with higher hepatotoxicity.
Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: Another acetylcholinesterase inhibitor with a different mechanism of action.
Uniqueness
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide is unique due to its specific quinoline-based structure, which may offer distinct pharmacological properties and potentially lower toxicity compared to other acetylcholinesterase inhibitors.
属性
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSACATPCGOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
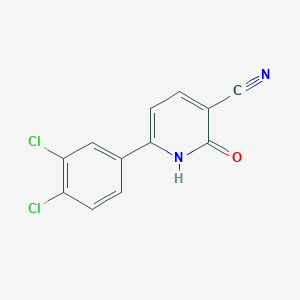
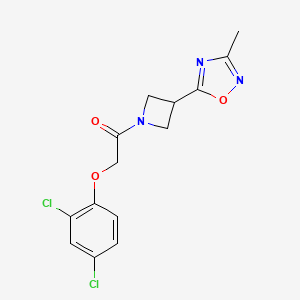
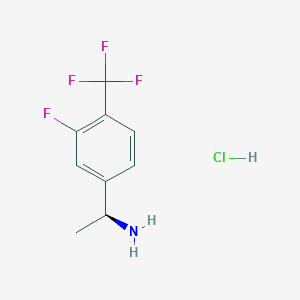
![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)
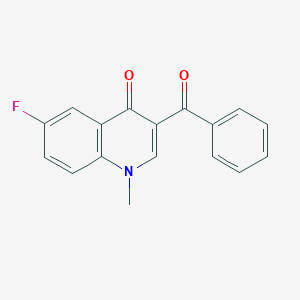
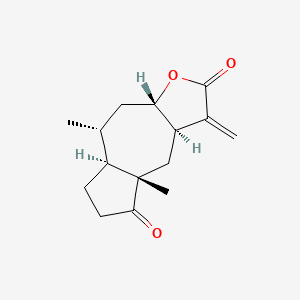
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)
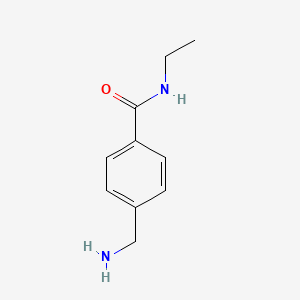
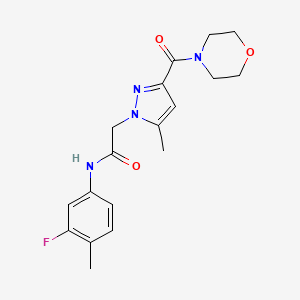

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)

![2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2641083.png)
